6-Chloropyridine-3-sulfonamide

Description

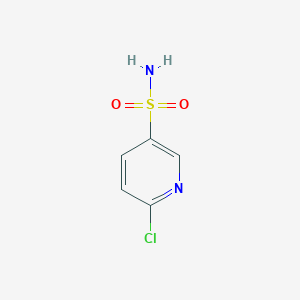

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBWOQXTHBAGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360919 | |

| Record name | 6-chloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40741-46-6 | |

| Record name | 6-chloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloropyridine-3-sulfonamide chemical properties and structure

An In-depth Technical Guide to 6-Chloropyridine-3-sulfonamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, a key heterocyclic building block in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid compound under standard conditions. Its key physical and chemical properties are summarized in the table below, providing a quantitative look at its characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂S | [1][2][3][4] |

| Molecular Weight | 192.62 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 191.9760263 Da | [1] |

| Melting Point | 158-159 °C | [2] |

| Boiling Point (Predicted) | 383.2 ± 52.0 °C | [2] |

| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.24 ± 0.60 | [2] |

| XlogP (Predicted) | 0.4 | [1] |

| Appearance | White to brown solid | [5] |

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various chemical nomenclature and notation systems. These identifiers are crucial for unambiguous database searching and chemical modeling.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 40741-46-6 | [2][3] |

| SMILES | C1=CC(=NC=C1S(=O)(=O)N)Cl | [1][6] |

| InChI | InChI=1S/C5H5ClN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | [1][6] |

| InChIKey | HIBWOQXTHBAGDY-UHFFFAOYSA-N | [1][6] |

| Synonyms | 6-Chloro-3-pyridinesulfonamide, 2-chloro-pyridine-5-sulfonamide | [2][4] |

Reactivity and Stability

Reactivity:

The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the pyridine nitrogen, the sulfonyl group, and the chlorine atom.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position (ortho to the ring nitrogen) is activated towards nucleophilic attack. The pyridine nitrogen helps to stabilize the negative charge in the Meisenheimer intermediate that forms during the substitution, making this position significantly reactive towards nucleophiles.[7]

-

Sulfonamide Group: The sulfonamide group is generally stable.[8] However, the nitrogen can be alkylated, acylated, or arylated under appropriate conditions.[8] The primary sulfonamide group (SO₂NH₂) is a key precursor for creating a diverse range of substituted sulfonamides.[8][9]

-

Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The electrophilicity of the carbon at the 6-position facilitates this key step in the catalytic cycle.[7]

Stability:

-

The compound is chemically stable under standard ambient conditions (room temperature).

-

It should be stored under an inert gas (nitrogen or argon) at 2-8°C to ensure long-term stability.[2]

-

Avoid intense heating, as this can lead to the formation of explosive mixtures with air. Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

Experimental Protocols

General Synthesis of this compound from its Sulfonyl Chloride:

This protocol is based on the established reactivity of sulfonyl chlorides with ammonia.

-

Objective: To synthesize this compound via the ammonolysis of 6-chloropyridine-3-sulfonyl chloride.

-

Materials:

-

6-Chloropyridine-3-sulfonyl chloride

-

Ammonia (aqueous solution or gas)

-

An appropriate solvent (e.g., Dioxane, THF, or Acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equiv) to the stirred solution. Alternatively, bubble ammonia gas through the solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., water or ethanol/water).[2]

-

-

Analysis and Quality Control:

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key relationships and workflows.

References

- 1. This compound | C5H5ClN2O2S | CID 1201512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. synchem.de [synchem.de]

- 4. This compound - CAS:40741-46-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - this compound (C5H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to 6-Chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-3-sulfonamide, a halogenated pyridine sulfonamide derivative, is a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a pyridine ring, a sulfonamide group, and a chlorine atom, provides multiple points for synthetic modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, purification, and characterization. Furthermore, it explores its potential biological activities as a carbonic anhydrase inhibitor and an antimicrobial agent, supported by generalized experimental protocols and potential signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide offers valuable methodologies and insights based on closely related analogues to facilitate its investigation and application in research and development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound [1]. It is also known by other synonyms such as 2-chloro-5-pyridinesulfonamide and 6-chloro-3-pyridinesulfonamide[1].

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 40741-46-6 | [1] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)N)Cl | [1] |

| InChI Key | HIBWOQXTHBAGDY-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |

Synthesis and Purification

General Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Representative)

Disclaimer: The following protocol is a generalized procedure for the synthesis of a pyridine sulfonamide and may require optimization for this compound.

Step 1: Synthesis of 6-Chloropyridine-3-sulfonyl chloride

-

To a stirred solution of 2-chloropyridine in a suitable inert solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 6-chloropyridine-3-sulfonyl chloride.

Step 2: Synthesis of this compound

-

Dissolve the crude 6-chloropyridine-3-sulfonyl chloride in a suitable organic solvent (e.g., acetone or tetrahydrofuran).

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can then be purified.

Purification Protocol (Representative)

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

-

If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its structural features suggest the following characteristic spectroscopic data.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear as doublets and doublets of doublets in the range of δ 7.5-9.0 ppm. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons of the pyridine ring are expected in the range of δ 120-160 ppm. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be observed at approximately 192, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at about 32% of the [M]⁺ intensity). |

Biological Activities and Potential Applications

Sulfonamides are a well-established class of compounds with diverse biological activities. Based on its structure, this compound is a promising candidate for investigation as a carbonic anhydrase inhibitor and an antimicrobial agent.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore for CA inhibition.

Proposed Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) of this compound can coordinate to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby inhibiting the enzyme's catalytic activity.

Caption: Proposed binding of this compound to the zinc ion in the active site of carbonic anhydrase.

Antimicrobial Activity

Sulfonamide-based drugs were among the first antimicrobial agents and continue to be clinically relevant. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Proposed Signaling Pathway Inhibition:

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Experimental Protocols for Biological Evaluation (Representative)

Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a stopped-flow CO₂ hydration assay. This method measures the inhibition of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by a pH indicator.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

This compound

-

Buffer (e.g., Tris-HCl)

-

pH indicator (e.g., 4-nitrophenol)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare stock solutions of the CA enzyme and this compound in the appropriate buffer.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO₂-saturated water containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator over time.

-

Calculate the initial rates of the reaction at various inhibitor concentrations.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in each well.

-

Include positive (bacteria without inhibitor) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and development. Its straightforward, albeit not extensively documented, synthesis and the presence of reactive functional groups make it an ideal starting point for the generation of compound libraries. The inherent properties of the sulfonamide group suggest promising activity as a carbonic anhydrase inhibitor and an antimicrobial agent. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this compound and its derivatives, paving the way for the discovery of novel therapeutics. Further investigation to determine specific quantitative biological data and elucidate precise mechanisms of action is warranted.

References

A Technical Guide to 6-Chloropyridine-3-sulfonamide: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloropyridine-3-sulfonamide, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, a representative synthetic protocol, and its role as a carbonic anhydrase inhibitor.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a ready reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 40741-46-6 | [1] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| Synonyms | 6-Chloro-3-pyridinesulfonamide, 2-Chloro-5-pyridinesulfonamide |

Synthesis of this compound

Experimental Protocol: Synthesis of a Chloropyridine Sulfonamide

This protocol is adapted from the synthesis of 4-chloropyridine-3-sulfonamide and is expected to be highly applicable for the synthesis of this compound from 6-chloropyridine-3-sulfonyl chloride.

Materials:

-

6-chloropyridine-3-sulfonyl chloride

-

Toluene

-

Acetone

-

24% strength aqueous ammonia solution

-

Water

-

Reaction flask with stirring capability

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

A solution of 6-chloropyridine-3-sulfonyl chloride is prepared in an organic solvent such as toluene.

-

To this solution, acetone is added.

-

A 24% strength aqueous ammonia solution (approximately 0.67 - 0.7 mol equivalents) is added dropwise to the stirred reaction mixture over a period of about 3 hours, maintaining the temperature between 20 to 25 °C.

-

The reaction mixture is then stirred for an additional 9 hours. The pH of the solution at the end of the reaction should be approximately 9.

-

The precipitated product is collected by suction filtration.

-

The collected solid is washed three times with water until the washings are free of chloride ions, followed by two washes with toluene.

-

The final product, this compound, is dried at room temperature.

Biological Activity: Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2][3] These enzymes are crucial for various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[2][4] Pyridine-3-sulfonamide derivatives, in particular, have been investigated as inhibitors of several human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII, as well as bacterial CAs.[2][5][6]

The inhibitory mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme.[2] This interaction displaces a water molecule or hydroxide ion coordinated to the zinc, thereby blocking the enzyme's catalytic activity.

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Applications in Drug Discovery

The structural features of this compound make it a valuable scaffold in drug discovery. The sulfonamide group can act as a key pharmacophore for interacting with biological targets like carbonic anhydrase. The chloropyridine ring provides a site for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships and optimize potency and selectivity for specific enzyme isoforms or other therapeutic targets. The development of isoform-selective inhibitors is a key goal in minimizing off-target effects and improving the safety profile of potential drug candidates.

References

- 1. synchem.de [synchem.de]

- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 6-Chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloropyridine-3-sulfonamide. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Properties and Data

This compound is a heterocyclic building block of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably diuretics and carbonic anhydrase inhibitors.[1] Its chemical structure, featuring a pyridine ring substituted with a chloro group and a sulfonamide moiety, provides a versatile scaffold for the development of novel therapeutic compounds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties such as boiling point and density are predicted values.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂S | [2][3] |

| Molecular Weight | 192.62 g/mol | [2][3] |

| CAS Number | 40741-46-6 | [2][3] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Melting Point | 158-159 °C | [1] |

| Boiling Point (Predicted) | 383.2 ± 52.0 °C | [1] |

| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.24 ± 0.60 | [1] |

Solubility Data

Spectroscopic Data

Detailed experimental spectra (¹H NMR, ¹³C NMR, FT-IR) for this compound are not available in the searched literature. However, based on the chemical structure, the following characteristic peaks can be anticipated:

-

¹H NMR: Aromatic protons on the pyridine ring would appear in the range of 7.0-9.0 ppm. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would be observed in the region of 120-160 ppm.

-

FT-IR: Characteristic vibrational bands would be expected for N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and C-Cl stretching.

Mass Spectrometry Data: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 192, with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak at approximately 32% of the M⁺ peak intensity).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and biological evaluation of this compound.

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of analogous pyridosulfonamide derivatives.[4] The synthesis would likely proceed via the chlorination of 6-hydroxypyridine-3-sulfonic acid followed by amidation. A more direct route could involve the sulfonation of 2-chloropyridine followed by conversion of the resulting sulfonyl chloride to the sulfonamide.

A potential multi-step synthesis is outlined below:

Step 1: Synthesis of 6-Chloropyridine-3-sulfonyl Chloride

This intermediate is crucial for the final step. A general method for the synthesis of sulfonyl chlorides from sulfonic acids involves treatment with a chlorinating agent like phosphorus pentachloride or thionyl chloride.

-

Reactants: 6-Hydroxypyridine-3-sulfonic acid, Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂).

-

Procedure (General):

-

To a flask containing 6-hydroxypyridine-3-sulfonic acid, add the chlorinating agent (e.g., PCl₅) portion-wise under anhydrous conditions and with cooling.

-

The reaction mixture is then typically heated to drive the reaction to completion.

-

After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess chlorinating agent.

-

The resulting solid, 6-chloropyridine-3-sulfonyl chloride, is filtered, washed with cold water, and dried.

-

Step 2: Synthesis of this compound

The final step involves the amidation of the sulfonyl chloride.

-

Reactants: 6-Chloropyridine-3-sulfonyl chloride, aqueous ammonia.

-

Procedure (General):

-

Dissolve 6-chloropyridine-3-sulfonyl chloride in a suitable organic solvent (e.g., acetone, THF).

-

Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Caption: Proposed synthetic workflow for this compound.

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in various organic solvents.

-

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Evaporation equipment (e.g., rotary evaporator or nitrogen stream)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any suspended solid particles.

-

Accurately weigh the filtered solution.

-

Remove the solvent from the weighed solution by evaporation.

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL or other desired units.

-

Caption: General workflow for experimental solubility determination.

Biological Activity and Signaling Pathways

This compound is a known precursor for the synthesis of carbonic anhydrase inhibitors. Sulfonamides are a well-established class of compounds that inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to many physiological processes, including pH regulation, CO₂ transport, and ion exchange. The inhibition of specific carbonic anhydrase isoforms has therapeutic applications in various conditions such as glaucoma, epilepsy, and certain types of cancer.

The sulfonamide group (-SO₂NH₂) is a key pharmacophore for carbonic anhydrase inhibition. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion in the active site, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.

References

In-Depth Technical Guide to 6-Chloropyridine-3-sulfonamide: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 6-Chloropyridine-3-sulfonamide, a key building block in medicinal chemistry and drug discovery. The following sections detail the experimental protocols for its preparation and provide an analysis of its structural confirmation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Synthesis of this compound

A plausible synthetic route is outlined below. This process starts with the commercially available 6-chloropyridine-3-sulfonyl chloride, which serves as the key precursor.

Caption: Synthetic pathway for this compound.

Experimental Protocol (Adapted)

Materials:

-

6-Chloropyridine-3-sulfonyl chloride

-

Ammonia solution (e.g., 7N in methanol or aqueous ammonia)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 6-chloropyridine-3-sulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of ammonia solution to the cooled and stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Data and Structural Characterization

Accurate structural elucidation of this compound is crucial for its application in research and development. The following tables summarize the key spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.

| Parameter | Value |

| Molecular Formula | C₅H₅ClN₂O₂S |

| Molecular Weight | 192.62 g/mol |

| Major Fragment Peaks (m/z) | 192, 176, 112[1] |

The peak at m/z 192 corresponds to the molecular ion [M]⁺. The fragment at m/z 176 is likely due to the loss of an oxygen atom. The peak at m/z 112 could result from the loss of the SO₂NH₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is not widely published, predicted chemical shifts can provide a useful reference for researchers. The expected signals in ¹H and ¹³C NMR spectra are outlined below.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | ~8.8 - 9.0 | doublet | ~2-3 |

| H-4 | ~8.2 - 8.4 | double doublet | ~8-9 and ~2-3 |

| H-5 | ~7.5 - 7.7 | doublet | ~8-9 |

| -SO₂NH₂ | ~7.0 - 8.0 | broad singlet | N/A |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~140 - 142 |

| C-4 | ~125 - 127 |

| C-5 | ~120 - 122 |

| C-6 | ~152 - 154 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are expected in the following regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Asymmetric | ~3350 - 3450 |

| N-H Stretch | Symmetric | ~3250 - 3350 |

| C=C, C=N Stretch (Aromatic) | - | ~1400 - 1600 |

| S=O Stretch | Asymmetric | ~1330 - 1370 |

| S=O Stretch | Symmetric | ~1140 - 1180 |

| C-Cl Stretch | - | ~700 - 800 |

The presence of two distinct N-H stretching bands and strong S=O stretching bands are characteristic features of a primary sulfonamide.

Logical Workflow for Spectroscopic Analysis

The confirmation of the structure of this compound should follow a logical workflow, integrating data from multiple spectroscopic techniques.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloropyridine-3-sulfonamide, alongside detailed experimental protocols for determining its solubility and stability. Given the limited availability of quantitative data in public literature, this document focuses on establishing robust methodologies for in-house characterization, a critical step in drug discovery and development.

Core Physicochemical Properties

This compound is a key heterocyclic building block utilized in chemical synthesis.[1] It serves as an intermediate in the preparation of various compounds, including diuretics and carbonic anhydrase inhibitors.[1] A summary of its fundamental properties is presented below.

| Property | Value | Source |

| CAS Number | 40741-46-6 | [1][2][3] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1][2][3] |

| Molecular Weight | 192.62 g/mol | [1][2][3] |

| Melting Point | 158-159 °C | [1] |

| Predicted Boiling Point | 383.2 ± 52.0 °C | [1] |

| Predicted Density | 1.558 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 9.24 ± 0.60 | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Solubility Profile: Methodology for Determination

Quantitative solubility data for this compound in various solvents is not extensively documented. Therefore, a standardized experimental protocol is essential for researchers to determine its solubility in solvents relevant to their specific applications, such as synthesis, purification, and formulation. The following is a detailed methodology for a shake-flask solubility determination.

Experimental Protocol: Shake-Flask Solubility Measurement

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: A logical workflow for the experimental determination of solubility.

Stability Profile: Forced Degradation Studies

The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis: Reflux the compound in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Reflux the compound in 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal degradation, use the solid compound.

-

Stress Application: Expose the samples to the stress conditions for the predetermined time points.

-

Sample Neutralization/Quenching: For acidic and alkaline hydrolysis, neutralize the samples after the stress period. For oxidative degradation, the reaction may be quenched if necessary.

-

Analysis:

-

Analyze the stressed samples at each time point using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

A photodiode array (PDA) detector is recommended to check for peak purity.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and characterize any significant degradation products.

-

Workflow for a Forced Degradation Study

Caption: A typical workflow for conducting a forced degradation study.

Potential Signaling Pathway Involvement

This compound is a precursor for the synthesis of diuretics and carbonic anhydrase inhibitors.[1] The therapeutic effect of many sulfonamide-based diuretics is achieved through the inhibition of carbonic anhydrase enzymes.

General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides act as inhibitors by coordinating to the zinc ion in the active site, displacing a water molecule that is essential for the catalytic activity.

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Conclusion

While specific quantitative data on the solubility and stability of this compound is sparse in the public domain, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information. The detailed experimental protocols for solubility determination and forced degradation studies, along with the illustrative workflows, offer a robust starting point for the comprehensive characterization of this important chemical intermediate. Understanding these properties is paramount for the successful development of safe, effective, and stable pharmaceutical products.

References

- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 6-Chloropyridine-3-sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-chloropyridine-3-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the current understanding of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections, a critical area of research in an era of increasing antimicrobial resistance. The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, and its incorporation into the 6-chloropyridine ring system has yielded compounds with promising activity against a range of pathogens.

Table 1: Antimicrobial Activity of Selected Sulfonamide Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Sulfonamide Derivative 1 | Staphylococcus aureus | 32 - 512 | [1] |

| Sulfonamide Derivative 2 | Staphylococcus aureus | 64 - 512 | [1] |

| Sulfonamide Derivative 3 | Staphylococcus aureus | 128 - 512 | [1] |

| 7a | Escherichia coli | 25.0 | [2] |

| 7a | Pseudomonas aeruginosa | 22.5 | [2] |

| 7a | Staphylococcus aureus | 18.0 | [2] |

| 7c | Escherichia coli | 20.0 | [2] |

| 7c | Pseudomonas aeruginosa | 19.5 | [2] |

| 7c | Staphylococcus aureus | 21.5 | [2] |

| 7d | Escherichia coli | 19.4 | [2] |

| 7d | Pseudomonas aeruginosa | 22.0 | [2] |

| 7d | Staphylococcus aureus | 20.5 | [2] |

| 9a | Aspergillus niger | 23.5 | [2] |

| 9a | Candida albicans | 25.0 | [2] |

Note: Data for general sulfonamide derivatives are included to illustrate the potential of the pharmacophore. Specific data for this compound derivatives is an active area of research.

Anticancer Activity

The quest for novel oncology therapeutics has led to the exploration of various chemical scaffolds, with sulfonamides demonstrating significant promise. This compound derivatives have been evaluated for their cytotoxic effects against several cancer cell lines. Their mechanisms of action are often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Selected Sulfonamide Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| N-(3-((6-chloropyridin-3-yl)methyl)thiazol-2(3H)-ylidene)pyrazine-2-carboxamide | chick alpha4beta2 nAChR | 0.9 | [3] |

| Sulfonamide Derivative (General) | MDA-MB-468 | < 30 | |

| Sulfonamide Derivative (General) | MCF-7 | < 128 | |

| Sulfonamide Derivative (General) | HeLa | < 360 |

Note: This table includes data for a structurally related 6-chloropyridine derivative and general sulfonamides to highlight the anticancer potential.

Enzyme Inhibition

A significant focus of research on this compound derivatives has been their ability to act as enzyme inhibitors. This activity is central to their therapeutic potential, particularly in the fields of oncology and infectious diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding motif, making it an excellent starting point for the design of CA inhibitors.

Table 3: Carbonic Anhydrase Inhibition by Pyridine-3-Sulfonamide Derivatives

| Compound ID | Isoform | K_i_ (nM) | Reference |

| 1f | hCA I | 58.8 | [4] |

| 1g | hCA I | 66.8 | [4] |

| 1k | hCA I | 88.3 | [4] |

| Acetazolamide (Standard) | hCA I | 250 | [4] |

| 1k | hCA II | 5.6 | [4] |

| 1f | hCA II | 6.6 | [4] |

| Acetazolamide (Standard) | hCA II | 12.1 | [4] |

| 1a | hCA IX | 79.6 | [4] |

| Acetazolamide (Standard) | hCA IX | 25.8 | [4] |

| 1k | hCA XII | 34.5 | [4] |

| Acetazolamide (Standard) | hCA XII | 5.7 | [4] |

| 4 | hCA II | >10000 | [5] |

| 4 | hCA IX | 137 | [5] |

| 4 | hCA XII | 204 | [5] |

| 6 | hCA II | 8060 | [5] |

| 6 | hCA IX | 2120 | [5] |

| 6 | hCA XII | 91 | [5] |

Note: Data for pyrazolo[4,3-c]pyridine sulfonamides and 4-substituted pyridine-3-sulfonamides are presented to demonstrate the inhibitory potential of the core structure.

Signaling Pathways

The biological activities of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

SHP2 Signaling Pathway and Inhibition.

PI3K/mTOR Signaling Pathway Inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. The following sections provide methodologies for key assays used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives (General Procedure)

A common synthetic route to novel this compound derivatives involves the reaction of 6-chloropyridine-3-sulfonyl chloride with a diverse range of primary or secondary amines.

General Synthesis Workflow.

Materials:

-

6-Chloropyridine-3-sulfonyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Reagents for workup and purification (e.g., water, brine, silica gel)

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution and stir.

-

Slowly add a solution of 6-chloropyridine-3-sulfonyl chloride in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and perform an aqueous workup.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Test compound stock solution

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity, often using a colorimetric method based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

-

Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

-

Tris-HCl buffer

-

p-Nitrophenyl acetate (p-NPA) substrate

-

Test compound

-

96-well plate

-

Spectrophotometer

Procedure:

-

Add the buffer, enzyme, and various concentrations of the test compound to the wells of a 96-well plate.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate.

-

Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

The Ki (inhibition constant) can be determined by fitting the data to appropriate enzyme inhibition models.

References

- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BindingDB BDBM50252631 CHEMBL494278::N-(3-((6-chloropyridin-3-yl)methyl)thiazol-2(3H)-ylidene)pyrazine-2-carboxamide [bindingdb.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of 6-Chloropyridine-3-sulfonamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-chloropyridine-3-sulfonamide scaffold has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the design of targeted therapies. Its unique structural and electronic properties make it a versatile building block for developing potent and selective inhibitors of various key biological targets, most notably protein kinases. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on this core, with a focus on their application in oncology.

The Sulfonamide Moiety: A Privileged Pharmacophore

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore in drug discovery, renowned for its ability to mimic the transition state of enzymatic reactions and engage in crucial hydrogen bonding interactions with protein active sites.[1][2] This functional group is a key component in a wide array of approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[1][2][3] In the context of kinase inhibition, the sulfonamide moiety often acts as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity and selectivity of the inhibitor.[4]

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel drug candidates. The parent sulfonamide is typically prepared from the corresponding sulfonyl chloride.

Synthesis of this compound

The preparation of this compound can be achieved via the reaction of 6-chloropyridine-3-sulfonyl chloride with an ammonia source. While a direct protocol for this specific conversion is not extensively detailed in readily available literature, a general and adaptable procedure can be inferred from standard sulfonamide syntheses. A related synthesis, that of 6-aminopyridine-3-sulfonyl chloride, provides a strong basis for this transformation.[5]

General Synthetic Workflow

The overall process for generating a library of this compound derivatives for screening involves a multi-step approach, from the synthesis of the core structure to the biological evaluation of the final compounds.

Caption: A generalized experimental workflow for the synthesis and screening of a this compound derivative library.

Biological Targets and Therapeutic Applications

Derivatives of this compound have shown significant promise as inhibitors of protein kinases, particularly those involved in angiogenesis and cell proliferation. The primary targets for this class of compounds are the Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][6][7]

VEGFR Inhibition and Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, play a central role in mediating this process.[8] By inhibiting VEGFR-2, compounds containing the this compound scaffold can effectively block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[8]

Signaling Pathways

The inhibition of VEGFR by this compound-based compounds disrupts multiple downstream signaling cascades that are crucial for cancer cell survival and proliferation. Two of the most important pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.

Caption: Inhibition of the VEGFR signaling pathway by a this compound derivative.

Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the core structure. Numerous studies have explored the SAR of these compounds, leading to the identification of potent anticancer agents.

| Compound ID | Modification on Sulfonamide Nitrogen | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Series 1 | [6] | |||||

| 6 | 4-Chlorobenzyl | VEGFR-2 | 1.5073 | HCT-116 | 3.53 | [6] |

| 15 | 4-Fluorobenzyl | VEGFR-2 | 0.0787 | HCT-116 | 3.66 | [6] |

| Series 2 | [2] | |||||

| 11 | 3-Oxoquinoxaline moiety | VEGFR-2 | 0.192 | HepG-2 | 9.52 | [2] |

| 10e | 3-Chloroquinoxaline moiety | VEGFR-2 | 0.241 | HepG-2 | 10.11 | [2] |

| Series 3 | [7] | |||||

| 6 | Chlorobenzylidene moiety | VEGFR-2 | 0.06083 | HCT-116 | 9.3 | [7] |

| 10 | Pyridine moiety | VEGFR-2 | 0.06361 | HCT-116 | 16.03 | [7] |

Structure-Activity Relationship Insights:

-

Substituents on the Sulfonamide Nitrogen: The nature of the group attached to the sulfonamide nitrogen is a key determinant of activity. Aromatic and heteroaromatic rings are commonly employed to explore interactions with the hydrophobic regions of the kinase active site.

-

Halogen Substitution: The presence of halogens, such as chlorine and fluorine, on the appended aromatic rings can significantly influence potency, likely through enhanced binding interactions or altered electronic properties.[6][7]

-

Hydrogen Bonding: The sulfonamide group itself is a critical hydrogen bond donor and acceptor, anchoring the molecule in the active site.

-

Overall Conformation: The three-dimensional shape of the molecule, dictated by the substituents, plays a crucial role in achieving a complementary fit with the target kinase.

Experimental Protocols

General Procedure for the Synthesis of N-substituted 6-Chloropyridine-3-sulfonamides

This protocol is adapted from general methods for sulfonamide synthesis.

Materials:

-

6-Chloropyridine-3-sulfonyl chloride

-

Appropriate primary or secondary amine (1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Base (e.g., triethylamine or pyridine, 1.5 equivalents)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base to the stirred solution.

-

Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted this compound.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Synthesized inhibitor compounds

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate.

-

Add serial dilutions of the test compounds (typically dissolved in DMSO) to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a highly valuable and versatile starting point for the design and synthesis of novel kinase inhibitors. Its favorable physicochemical properties and ability to engage in key interactions within the ATP-binding site of kinases have led to the development of potent anticancer agents. The continued exploration of the structure-activity relationships of derivatives based on this core, coupled with advanced synthetic methodologies and robust biological screening, holds great promise for the discovery of next-generation targeted therapies. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in harnessing the full potential of this privileged chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfonamide-Based Antibacterial Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1] Their discovery heralded the dawn of the antibiotic era and provided a powerful new tool against previously untreatable bacterial infections.[2] This technical guide provides a comprehensive overview of sulfonamide-based antibacterial drugs, intended for professionals in drug development and biomedical research. It delves into their core mechanism of action as competitive inhibitors of dihydropteroate synthase (DHPS) within the essential bacterial folic acid synthesis pathway, explores the critical structure-activity relationships (SAR) that govern their efficacy, and outlines common synthetic methodologies.[3][4][5] Furthermore, this document details the primary mechanisms by which bacteria develop resistance and furnishes detailed experimental protocols for assessing antibacterial activity and enzyme inhibition. Quantitative data on minimum inhibitory concentrations (MIC), enzyme inhibition constants, and pharmacokinetic parameters are summarized in structured tables to facilitate comparative analysis.

Introduction

Sulfonamides, or "sulfa drugs," are a class of synthetic antimicrobial agents characterized by the presence of a p-aminobenzenesulfonamide core structure.[1][6] Their journey began with the discovery that Prontosil, a dye, was metabolized in vivo to the active compound sulfanilamide, which was highly effective against streptococcal infections.[1][7] This breakthrough established the principle of chemotherapy and catalyzed the development of numerous sulfonamide derivatives.[2] While the advent of other antibiotic classes and the rise of bacterial resistance have limited their use as monotherapy, sulfonamides remain clinically relevant, often in combination formulations like trimethoprim-sulfamethoxazole (TMP-SMX), for treating a range of infections.[1][8] Beyond their antibacterial role, the sulfonamide moiety is a versatile pharmacophore found in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents.[2][5][7]

Mechanism of Action: Inhibition of Folate Biosynthesis

The antibacterial effect of sulfonamides is primarily bacteriostatic, meaning they inhibit bacterial growth and multiplication rather than directly killing the cells.[2][8] This action stems from their ability to disrupt the de novo synthesis of folic acid (vitamin B9), a metabolic pathway essential for bacteria but absent in humans.[4][8][9] Bacteria must synthesize folate, as they generally lack the transport system to uptake it from the environment, whereas humans acquire it through their diet.[1][2][8] This difference forms the basis for the selective toxicity of sulfonamides.

The specific target is dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[10][4][11] Due to their structural similarity to the natural substrate PABA, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing the synthesis of dihydropteroate.[1][2][5] The subsequent depletion of dihydrofolic acid and its reduced form, tetrahydrofolic acid (THF), halts the synthesis of essential nucleic acids (purines and thymidine) and certain amino acids, ultimately arresting bacterial proliferation.[4][11]

Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides on DHPS.

Structure-Activity Relationships (SAR)

The antibacterial efficacy of sulfonamides is governed by specific structural features of the p-aminobenzenesulfonamide scaffold.[3]

-

The p-Aminobenzenesulfonamide Backbone : This core structure is the minimum requirement for antibacterial activity.[3][6] The amino (-NH₂) and sulfonamido (-SO₂NH-) groups must be in the para (1,4) position on the benzene ring.[6]

-

The N4-Amino Group : A free aromatic amino group at the N4 position is critical for activity, as it mimics the amino group of PABA.[1][7] Acylation of this group results in inactive compounds, though some can function as prodrugs, releasing the active amine in vivo.[4][6]

-

The N1-Sulfonamido Group : Substitutions on the sulfonamide nitrogen (N1) atom profoundly influence the drug's physicochemical properties, such as pKa, solubility, plasma protein binding, and pharmacokinetic profile, which in turn affects potency.[1][12]

-

Electron-withdrawing heterocyclic substituents at N1 generally increase antibacterial activity.[5]

-

The degree of ionization (pKa) of the sulfonamide is a key determinant of its activity.[10][12] Maximum activity is often observed for sulfonamides with a pKa between 6.0 and 7.4, as this allows for a balance between cellular penetration (as the un-ionized form) and binding to DHPS (as the ionized form).[10]

-

Synthesis of Sulfonamides

The most prevalent and classical method for synthesizing sulfonamides involves the reaction of an appropriately substituted sulfonyl chloride with ammonia or a primary/secondary amine.[2][5][13]

A common route for preparing aryl sulfonamides starts from an aromatic compound like acetanilide:

-

Chlorosulfonation : Acetanilide is treated with excess chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, yielding 4-acetamidobenzenesulfonyl chloride.[5]

-

Amination : The resulting sulfonyl chloride is then reacted with ammonia or a desired amine to form the sulfonamide.[5][13]

-

Hydrolysis : The acetyl protecting group on the N4-amine is removed by acid or base hydrolysis to yield the final, active 4-aminobenzenesulfonamide derivative.[5]

Modern synthetic approaches aim to improve functional group tolerance and avoid harsh reagents, utilizing methods such as copper-catalyzed coupling of boronic acids, amines, and an SO₂ surrogate.[14][15]

Mechanisms of Bacterial Resistance

The clinical utility of sulfonamides has been significantly curtailed by the widespread development of bacterial resistance.[8][11] Resistance can emerge through spontaneous genetic mutations or the acquisition of mobile genetic elements like plasmids.[11][16] The primary mechanisms include:

-

Altered Drug Target (DHPS) : This is the most common mechanism.[11][17]

-

Chromosomal Mutations : Point mutations or small insertions in the chromosomal folP gene, which encodes DHPS, can lead to an enzyme with reduced affinity for sulfonamides while retaining its affinity for PABA.[11][18]

-

Acquisition of Resistance Genes : Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for highly resistant variants of the DHPS enzyme.[11][17] These alternative enzymes function effectively in folate synthesis but are not inhibited by sulfonamides.[17]

-

-

Increased Production of PABA : Some resistant bacteria can overproduce the natural substrate PABA, which outcompetes the sulfonamide inhibitor for binding to the DHPS active site.[19]

-

Decreased Drug Permeability/Efflux : Alterations in the bacterial cell envelope can reduce the uptake of sulfonamides, or bacteria may acquire efflux pumps that actively transport the drug out of the cell before it can reach its target.[16][19]

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 12. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fiveable.me [fiveable.me]

- 17. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safety and Hazards of 6-Chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 6-Chloropyridine-3-sulfonamide (CAS No. 40741-46-6). Due to the limited availability of detailed toxicological studies for this specific compound, this guide also incorporates data from structurally related compounds, such as chloropyridines and sulfonamides, to provide a more complete safety profile. All information is presented to aid in the safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Classification | Category |

| Acute Toxicity, Oral | Warning |

| Acute Toxicity, Dermal | Warning |

Note: This classification is based on information provided by 1 company from 1 notification to the ECHA C&L Inventory.[1]

Table 2: Hazard Statements and Precautionary Statements

| Type | Code | Statement |

| Hazard | H303 | May be harmful if swallowed.[1] |

| Hazard | H313 | May be harmful in contact with skin.[1] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P264 | Wash skin thoroughly after handling.[2][3][4] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product.[3] |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area.[3] |

| Precautionary | P280 | Wear protective gloves/ eye protection/ face protection.[2][3][4][5] |

| Precautionary | P301 + P317 | IF SWALLOWED: Get medical help. |

| Precautionary | P302 + P317 | IF ON SKIN: Get medical help. |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5] |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] |

| Precautionary | P312 | Call a POISON CENTER/doctor if you feel unwell.[2] |

| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| Precautionary | P405 | Store locked up. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H5ClN2O2S | [1][6][7][8] |

| Molecular Weight | 192.62 g/mol | [1][7][8][9] |

| Appearance | Light cream solid | [6] |

| Melting Point | 150 - 159 °C (302 - 318 °F) | [6][7] |

| Boiling Point | 383.2±52.0 °C (Predicted) | [7] |

| Solubility | Soluble in deionized water. | |

| Storage Temperature | 2-8°C under inert gas (nitrogen or Argon). | [7] |

Experimental Protocols

-

Acute Oral Toxicity (OECD 423): A stepwise procedure with the use of a minimum number of animals. Animals are dosed and observed for up to 14 days.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to a small area of the skin of animals, and they are observed for signs of toxicity.

-

Skin Irritation/Corrosion (OECD 404): The substance is applied to the skin of a test animal, and the degree of irritation is observed and scored at specified intervals.

-

Eye Irritation/Corrosion (OECD 405): The substance is instilled into the eye of a test animal, and the effects on the cornea, iris, and conjunctiva are assessed.